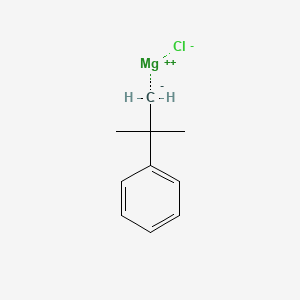
2,3,4,5-Tetrafluorotoluene
Overview
Description
2,3,4,5-Tetrafluorotoluene is an organofluorine compound . It has a CAS Number of 21622-19-5 and a molecular weight of 164.1 . The IUPAC name for this compound is 1,2,3,4-tetrafluoro-5-methylbenzene .
Molecular Structure Analysis
The molecular formula of 2,3,4,5-Tetrafluorotoluene is C7H4F4 . The InChI code for this compound is 1S/C7H4F4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3 .
Chemical Reactions Analysis
As mentioned earlier, compounds similar to 2,3,4,5-Tetrafluorotoluene, such as penta-, tetra-, tri-, and difluorobenzenes, undergo direct arylation with a wide range of aryl halides . This suggests that 2,3,4,5-Tetrafluorotoluene may also undergo similar reactions.
Physical And Chemical Properties Analysis
The boiling point of 2,3,4,5-Tetrafluorotoluene is 398.7 K . The enthalpy of fusion is 5.84 kJ/mol at a temperature of 233 K .
Scientific Research Applications
Application in Nucleic Acid Research
2,3,4,5-Tetrafluorotoluene has been utilized in the study of nucleic acids. Kumar and Rozners (2021) explored fluorinated benzenes, including 2,3,4,5-tetrafluorotoluene, as nucleobase analogues in peptide nucleic acids for triple helical recognition of double helical RNA. Their research highlighted the potential of fluorine in non-canonical base pairing and provided insights into RNA recognition (Kumar & Rozners, 2021).
Role in DNA Replication Studies
Goodman (1997) discussed the use of difluorotoluene, a related compound, as a nonpolar analog of thymine in DNA replication studies. This research contributed to understanding the role of hydrogen bonds in DNA replication and enzyme interactions (Goodman, 1997).
Materials Science: Styrene-Based Materials
In materials science, Borkar et al. (2004) synthesized materials using 2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)styrene and 2,3,5,6-tetrafluoro-4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctaoxy)styrene, both derivatives of 2,3,4,5-tetrafluorotoluene. These materials exhibited properties like low surface energy and potential applications in coatings and other industrial uses (Borkar et al., 2004).
Electronics: Organic Light-Emitting Diodes
Chen et al. (2014) researched 2,5-difluorenyl-substituted siloles for high-performance yellow organic light-emitting diodes (OLEDs). This research indicates the potential of tetrafluorotoluene derivatives in enhancing OLED performance through improved emission properties (Chen et al., 2014).
Organometallic Chemistry
Deck, McCauley, and Slebodnick (2006) studied transition metal cyclopentadienyl complexes bearing perfluoro-4-tolyl substituents, where 2,3,4,5-tetrafluorotoluene derivatives were key components. This research contributes to the understanding of organometallic chemistry and the design of new metal-organic frameworks (Deck et al., 2006).
Safety and Hazards
2,3,4,5-Tetrafluorotoluene is classified as a flammable liquid and vapour. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
1,2,3,4-tetrafluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPAUQKBDYMQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344341 | |
| Record name | 2,3,4,5-Tetrafluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21622-19-5 | |
| Record name | 1,2,3,4-Tetrafluoro-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21622-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrafluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





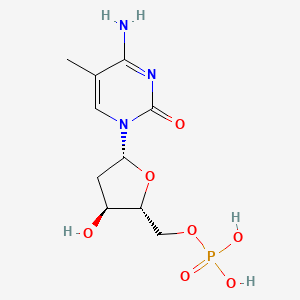
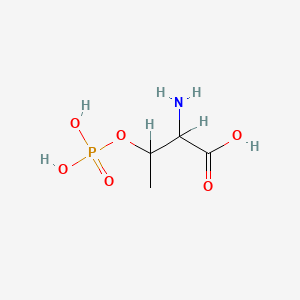
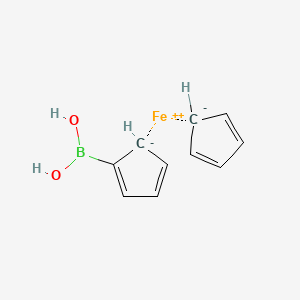
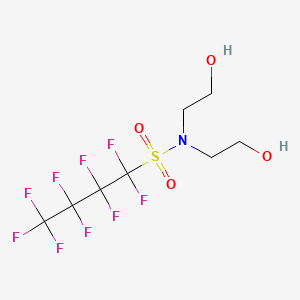
![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)
